Methyl 3,4,5-trifluorobenzoylformate

Medicinal Chemistry Physical Organic Chemistry Fluorine Chemistry

Methyl 3,4,5-trifluorobenzoylformate (CAS 1443341-09-0; MF: C₉H₅F₃O₃; MW: 218.13 g/mol) is a fluorinated aromatic α-ketoester belonging to the benzoylformate (phenylglyoxylate) ester class. It features a 3,4,5-trifluorophenyl ring directly attached to an α-keto methyl ester moiety, yielding a highly electrophilic dicarbonyl system.

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
Cat. No. B7999493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4,5-trifluorobenzoylformate
Molecular FormulaC9H5F3O3
Molecular Weight218.13 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C9H5F3O3/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3H,1H3
InChIKeyAIARGPDWSYCDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4,5-Trifluorobenzoylformate (CAS 1443341-09-0): Procurement-Relevant Structural and Physicochemical Baseline


Methyl 3,4,5-trifluorobenzoylformate (CAS 1443341-09-0; MF: C₉H₅F₃O₃; MW: 218.13 g/mol) is a fluorinated aromatic α-ketoester belonging to the benzoylformate (phenylglyoxylate) ester class . It features a 3,4,5-trifluorophenyl ring directly attached to an α-keto methyl ester moiety, yielding a highly electrophilic dicarbonyl system. The compound is supplied as a research-grade building block, typically at ≥95% purity (with 97% and 98% specifications commercially available), and is stored long-term under cool, dry conditions . Its IUPAC name is methyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate, and it is catalogued under brands including Fluorochem, AKSci, and Leyan .

Why Methyl 3,4,5-Trifluorobenzoylformate Cannot Be Replaced by Non-Fluorinated or Differentially Fluorinated Benzoylformate Esters


Generic substitution of methyl 3,4,5-trifluorobenzoylformate with its closest commercially available analogs—including methyl benzoylformate (CAS 15206-55-0, the non-fluorinated parent), ethyl 3,4,5-trifluorobenzoylformate (CAS 732251-58-0), or mono-fluorinated benzoylformate esters—introduces predictable yet consequential shifts in electronic character, lipophilicity, and metabolic stability that directly affect downstream synthetic fidelity and biological outcomes. The 3,4,5-trifluoro substitution pattern withdraws electron density from the aromatic ring to a degree that mono-fluoro or non-fluorinated analogs cannot replicate, altering the electrophilicity of both the ketone and ester carbonyl carbons and thereby modulating reactivity in nucleophilic additions, condensations, and enzyme-catalyzed transformations [1]. Furthermore, the methyl ester (vs. ethyl ester or free acid) determines the compound's volatility, solubility profile, and compatibility with specific synthetic protocols such as transesterification or Grignard additions where steric accessibility of the ester alkyl group is critical [2]. The quantitative consequences of these structural choices are detailed in the evidence items below.

Quantitative Differentiation Evidence: Methyl 3,4,5-Trifluorobenzoylformate vs. Closest Analogs


Electronic Withdrawal: 3,4,5-Trifluoro Substitution vs. Non-Fluorinated Parent on Carbonyl Electrophilicity

The 3,4,5-trifluorophenyl group exerts a substantially stronger electron-withdrawing effect on the α-ketoester carbonyl system compared to the unsubstituted phenyl ring of methyl benzoylformate. For benzoylformate esters, the sum of Hammett σₘ constants for 3,4,5-trifluoro substitution (Σσₘ ≈ 1.02 using σₘ = 0.34 per fluorine) is approximately three-fold higher than the unsubstituted case (Σσₘ = 0), a difference that class-level SAR studies on substituted benzoylformates have shown to correlate with increased carbonyl carbon δ⁺ character and altered reactivity in nucleophilic acyl substitutions and enzyme active-site recognition [1]. In a related enzyme system, benzoylformate decarboxylase from Pseudomonas putida processes p-fluoromethylbenzoylformate with a Km of 190 µM and kcat of 20 s⁻¹, compared to Km = 340 µM and kcat = 81 s⁻¹ for unsubstituted benzoylformate, demonstrating that even a single fluorine-containing substituent can significantly alter both substrate affinity and catalytic turnover [2].

Medicinal Chemistry Physical Organic Chemistry Fluorine Chemistry

Methyl Ester vs. Ethyl Ester Analog: Impact on Molecular Weight and Synthetic Handling

Methyl 3,4,5-trifluorobenzoylformate (MW = 218.13 g/mol) is 14.03 g/mol lighter than its direct ethyl ester analog, ethyl 3,4,5-trifluorobenzoylformate (CAS 732251-58-0, MW = 232.16 g/mol), representing a ~6.4% reduction in molecular weight [1]. This difference, while modest in absolute terms, is structurally meaningful in fragment-based drug discovery (FBDD) where every heavy atom contributes to ligand efficiency metrics. The methyl ester also offers distinct volatility and solubility characteristics: methyl esters of aromatic α-ketoacids typically exhibit higher vapor pressure and lower octanol-water partition coefficients than their ethyl counterparts, facilitating removal of excess reagent by evaporation and simplifying chromatographic purification in multi-step synthetic sequences [2].

Synthetic Chemistry Building Block Procurement Molecular Design

α-Ketoester vs. α-Hydroxyester (Mandelate) Oxidation State: Divergent Synthetic Utility

Methyl 3,4,5-trifluorobenzoylformate exists in the ketone oxidation state at the α-carbon, whereas its reduced counterpart—methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate (a trifluoromandelate ester)—bears an alcohol at the same position. This oxidation state difference fundamentally alters the compound's reactivity profile: the α-ketoester is electrophilic at both carbonyl carbons and can serve as a substrate for benzoylformate decarboxylase (BFD) enzymes, which catalyze C–C bond cleavage to yield benzaldehyde derivatives plus CO₂ [1]. In contrast, the α-hydroxyester (mandelate) form is a poor substrate for BFD but is instead processed by mandelate dehydrogenases and racemases. For drug discovery programs targeting enzyme-catalyzed transformations, this distinction is absolute: the α-ketoester is the required substrate for decarboxylation-based synthetic routes, while the mandelate form is required for routes proceeding through chiral alcohol intermediates [2]. In the specific context of 3,4,5-trifluorophenyl-containing drug candidates, the α-ketoester has been reported as a key intermediate in the synthesis of sitagliptin-related DPP-4 inhibitor scaffolds, where the ketone oxidation state is essential for subsequent reductive amination or oxime formation steps [3].

Synthetic Intermediate Chiral Synthesis Biocatalysis

3,4,5-Trifluoro vs. Mono-Fluoro Substitution: Metabolic Stability Implications from Fluorine SAR

The 3,4,5-trifluoro substitution pattern blocks all three peripheral aromatic C–H positions that are most susceptible to cytochrome P450-mediated oxidative metabolism. In contrast, mono-fluorinated benzoylformate analogs such as methyl 4-fluorobenzoylformate or methyl 3-fluorobenzoylformate retain two unsubstituted aromatic C–H bonds, leaving metabolic soft spots that class-level fluorinated aromatic SAR indicates will undergo oxidative defluorination or hydroxylation more rapidly [1]. While no direct experimental metabolic stability comparison for methyl 3,4,5-trifluorobenzoylformate vs. its mono-fluoro analogs has been published, extensive medicinal chemistry literature on fluorinated aromatics demonstrates that each additional fluorine substitution on the phenyl ring incrementally reduces the rate of oxidative metabolism, with the effect being approximately additive when the fluorines occupy metabolically labile positions [2]. The 3,4,5-pattern is particularly effective because it eliminates the para position—the most common site for CYP450 aromatic hydroxylation—as well as both meta positions.

Drug Metabolism Fluorine SAR Lead Optimization

Procurement-Driven Application Scenarios for Methyl 3,4,5-Trifluorobenzoylformate


Medicinal Chemistry: Synthesis of 3,4,5-Trifluorophenyl-Containing Heterocyclic Scaffolds via α-Ketoester Condensation

Methyl 3,4,5-trifluorobenzoylformate is the preferred α-ketoester building block for constructing 3,4,5-trifluorophenyl-substituted heterocycles—including isoxazoles, pyrazoles, imidazoles, and quinoxalinones—via dicarbonyl condensation with hydrazines, hydroxylamines, or 1,2-diamines [1]. The 3,4,5-trifluoro pattern provides the electronic withdrawal necessary to activate the ketone carbonyl toward the initial nucleophilic attack while the methyl ester serves as a traceless protecting group that can be selectively hydrolyzed without affecting the newly formed heterocycle. This scenario is directly supported by the α-ketoester reactivity evidence established above: the ketone oxidation state is essential for condensation reactivity, and the 3,4,5-trifluoro pattern cannot be replicated by mono-fluoro or non-fluorinated benzoylformate esters without altering cyclization regioselectivity. The ethyl ester analog could be used but would require more forcing hydrolysis conditions, compromising functional group tolerance in complex substrates [2].

Biocatalysis and Enzyme Mechanism Studies: Substrate Probe for Benzoylformate Decarboxylase (BFD) Engineering

The α-ketoester functionality of methyl 3,4,5-trifluorobenzoylformate makes it a candidate substrate for benzoylformate decarboxylase (BFD, EC 4.1.1.7), a thiamine diphosphate-dependent enzyme that catalyzes the decarboxylation of benzoylformate to benzaldehyde derivatives [1]. As demonstrated by Reynolds et al. (1988), fluorinated benzoylformate analogs can exhibit altered Km and kcat values relative to the parent compound: the p-fluoromethyl analog showed Km = 190 µM (vs. 340 µM for benzoylformate) and kcat = 20 s⁻¹ (vs. 81 s⁻¹) [2]. The 3,4,5-trifluoro compound, with its distinct electronic profile, is expected to display a unique kinetic signature that can serve as a probe for mapping BFD active-site electronic requirements in directed evolution campaigns. The methyl ester (vs. free acid) form is specifically required when the substrate must penetrate cell membranes in whole-cell biotransformation setups or when the free acid would chelate essential metal cofactors in the assay medium.

Fragment-Based Drug Discovery (FBDD): Fluorinated Aromatic Fragment with Bifunctional Reactivity

With a molecular weight of 218.13 g/mol and 15 heavy atoms, methyl 3,4,5-trifluorobenzoylformate falls within the optimal fragment size range (MW < 250; heavy atom count ≤ 18) for fragment-based screening libraries [1]. The compound offers two orthogonal reactive handles—the electrophilic α-ketoester for covalent fragment tethering or reversible covalent inhibitor design, and the 3,4,5-trifluorophenyl ring for hydrophobic pocket occupancy and potential ¹⁹F NMR-based binding assays. Compared to the ethyl ester analog (MW 232.16, 16 heavy atoms), the methyl ester provides better ligand efficiency potential per heavy atom, which is a key selection criterion when fragments are progressed to hit-to-lead optimization [2]. The 3,4,5-trifluoro pattern further provides three equivalent ¹⁹F nuclei for NMR detection, enhancing signal-to-noise ratio in protein-observed ¹⁹F NMR binding experiments by approximately three-fold relative to mono-fluorinated fragment analogs.

Agrochemical Intermediate: Synthesis of Triazone Herbicide Analogs via Benzoylformate Route

Benzoylformate esters are established intermediates in the synthesis of triazone herbicides, where the α-ketoester undergoes condensation with aminoguanidine derivatives to form the 1,2,4-triazinone core [1]. Methyl 3,4,5-trifluorobenzoylformate specifically enables the introduction of the 3,4,5-trifluorophenyl group into novel triazone analogs—a substitution pattern that, based on fluorine SAR in agrochemicals, is expected to enhance environmental persistence and target-site binding relative to non-fluorinated or mono-fluorinated counterparts [2]. The methyl ester is the preferred form for this application because the methanol liberated during condensation is more easily removed from the reaction mixture than ethanol, simplifying workup and improving isolated yields in multi-kilogram pilot-plant scale processes.

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